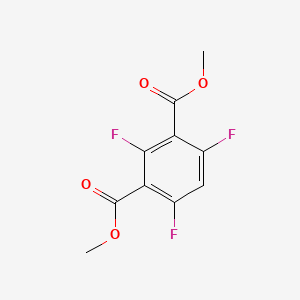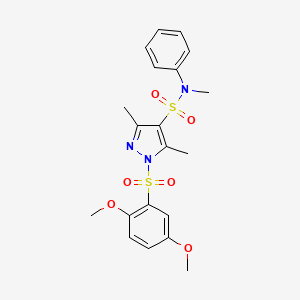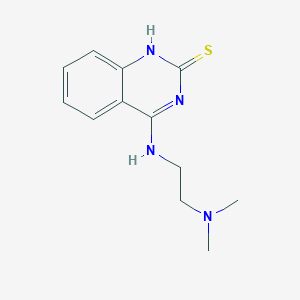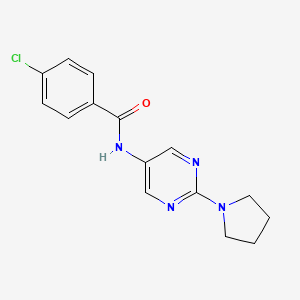
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用機序
DMXAA works by activating the STING pathway, which is a signaling pathway that plays a key role in the immune response. When DMXAA is administered, it binds to a protein called STING, which then activates a signaling cascade that leads to the production of cytokines. These cytokines then activate immune cells, which attack the tumor cells. DMXAA has also been shown to have anti-angiogenic activity by inhibiting the production of VEGF, a molecule that promotes the growth of new blood vessels.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells, such as natural killer cells and T cells, which attack the tumor cells. DMXAA has also been shown to inhibit the production of VEGF, which prevents the growth of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer types. This makes it a promising candidate for cancer treatment. However, there are also limitations to using DMXAA in lab experiments. One limitation is that it can be difficult to administer to animals, as it needs to be given intravenously. Another limitation is that it can have toxic side effects at high doses.
将来の方向性
There are several future directions for research on DMXAA. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of research is to investigate its potential use in other diseases, such as viral infections or autoimmune diseases. Finally, there is a need for further research on the mechanism of action of DMXAA, as well as its potential side effects and toxicity.
合成法
DMXAA can be synthesized through a multi-step process that involves the reaction of 2-methylphenylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dioxoisothiazolidine to form the DMXAA molecule.
科学的研究の応用
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung cancer, melanoma, and colon cancer. DMXAA works by inducing the production of cytokines, which are molecules that play a key role in the immune response. These cytokines then activate immune cells, which attack the tumor cells. DMXAA has also been shown to have anti-angiogenic activity, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-5-6-12(17-7-3-9-22(17,19)20)10-13(11)16-15(18)14-4-2-8-21-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHWFCEXRCXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)




![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)
![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)
![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)
![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)